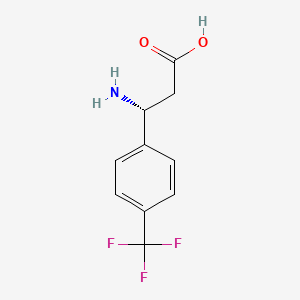

(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid

Vue d'ensemble

Description

®-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-trifluoromethylbenzaldehyde.

Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable amino acid derivative to form an intermediate.

Reduction: The intermediate is then reduced to yield the desired ®-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and enantioselective synthesis are commonly employed to achieve high yields and enantiomeric purity.

Types of Reactions:

Oxidation: ®-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to various functional groups, such as hydroxyl or alkyl groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under mild conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl or alkyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Chemistry:

Synthesis of Chiral Compounds: ®-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is used as a building block in the synthesis of chiral compounds, which are important in asymmetric synthesis.

Biology:

Enzyme Inhibition Studies: This compound is used in studies to investigate enzyme inhibition mechanisms, particularly those involving amino acid derivatives.

Medicine:

Drug Development: The unique structural features of ®-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid make it a valuable scaffold for the development of new pharmaceuticals, especially those targeting neurological disorders.

Industry:

Agrochemicals: The compound is explored for its potential use in the development of novel agrochemicals with improved efficacy and environmental profiles.

Mécanisme D'action

The mechanism of action of ®-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The amino acid moiety facilitates binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity.

Comparaison Avec Des Composés Similaires

- ®-3-Amino-3-(4-fluorophenyl)-propionic acid

- ®-3-Amino-3-(4-chlorophenyl)-propionic acid

- ®-3-Amino-3-(4-bromophenyl)-propionic acid

Comparison:

- Structural Differences: The primary difference lies in the substituent on the phenyl ring (trifluoromethyl vs. fluoro, chloro, bromo).

- Biological Activity: The trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s biological activity compared to its analogs.

- Reactivity: The presence of the trifluoromethyl group can influence the reactivity of the compound in various chemical reactions, making it distinct from its similar counterparts.

This detailed article provides a comprehensive overview of ®-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid, commonly referred to as D-4-trifluoromethylphenylalanine, is an amino acid derivative notable for its structural features and biological properties. This compound has garnered attention in pharmacological research due to its potential applications in drug development, particularly in targeting neurological disorders and cancer.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₀F₃NO₂, with a molar mass of 233.19 g/mol. The presence of a trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀F₃NO₂ |

| Molar Mass | 233.19 g/mol |

| Chiral Center | Yes (at C2) |

| Lipophilicity | High |

| Metabolic Stability | Enhanced |

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to modulate biological pathways effectively. It can act as an inhibitor or activator of enzymatic activity due to its structural similarity to natural amino acids, allowing it to bind to active sites on enzymes.

Neurotransmitter Systems

Research indicates that this compound may function as an antagonist at certain receptors involved in neurotransmitter systems. Its potential effects on neurotransmission suggest applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of amino acids with trifluoromethyl groups can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation .

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that this compound exhibited protective effects against oxidative stress in neuronal cell cultures, suggesting its potential use in neurodegenerative disease therapies .

- Enzyme Inhibition : In enzyme inhibition studies, this compound has been shown to inhibit certain proteases involved in inflammatory responses, highlighting its anti-inflammatory potential.

- Cytotoxic Activity : Research involving various cancer cell lines indicated that the compound could induce apoptosis through caspase activation pathways, supporting its role as a candidate for anticancer drug development .

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other amino acid derivatives suggest varying degrees of biological activity based on the substituents present on the phenyl ring.

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid | C₉H₈F₃NO₂ | 0.86 |

| 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid | C₉H₈F₃NO₂ | 0.86 |

| 4-(Trifluoromethyl)-L-phenylalanine | C₉H₈F₃N | 0.84 |

| This compound | C₁₀H₁₀F₃NO₂ | 1.00 |

Applications De Recherche Scientifique

Medicinal Chemistry

(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is being investigated for its potential as a pharmaceutical intermediate. The compound's ability to modulate enzyme activity and receptor interactions makes it a candidate for developing treatments for various diseases, particularly those involving neurotransmitter systems.

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, such as cyclooxygenases (COX), which are involved in inflammation pathways .

Neuropharmacology

Studies have shown that the compound can influence neurotransmitter uptake mechanisms, particularly serotonin. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Anti-inflammatory Applications

Investigations into the anti-inflammatory properties of this compound have indicated its efficacy in reducing inflammation markers both in vitro and in vivo. This positions it as a promising candidate for developing anti-inflammatory drugs.

A detailed summary of biological activities associated with this compound is presented below:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Increased inhibition of COX enzymes | |

| Neurotransmitter Modulation | Enhanced serotonin uptake inhibition | |

| Antinociceptive Properties | Potential analgesic effects |

Case Study 1: Analgesic Properties

A study explored the analgesic effects of trifluoromethyl-substituted compounds, including this compound. Results indicated significant antinociceptive effects in animal models, suggesting its potential for pain management.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds. Results showed that those with trifluoromethyl groups exhibited reduced inflammation markers in both laboratory and animal studies, highlighting their therapeutic potential against inflammatory diseases.

Propriétés

IUPAC Name |

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDRZHVLIRZFQO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363265 | |

| Record name | (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774178-39-1 | |

| Record name | (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.